molecular formula C25H24N2O3 B11329654 N-[1H-indol-3-yl(phenyl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide

N-[1H-indol-3-yl(phenyl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide

Cat. No.: B11329654
M. Wt: 400.5 g/mol
InChI Key: FDZVQRWWWPSSRY-UHFFFAOYSA-N
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Description

N-[1H-indol-3-yl(phenyl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1H-indol-3-yl(phenyl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide typically involves the coupling of an indole derivative with a phenoxyacetamide. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The resulting indole derivative can then be coupled with a phenoxyacetamide using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, industrial processes would need to consider factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1H-indol-3-yl(phenyl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield indoline derivatives .

Scientific Research Applications

N-[1H-indol-3-yl(phenyl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1H-indol-3-yl(phenyl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular targets, such as enzymes and receptors, to exert its biological effects .

Comparison with Similar Compounds

N-[1H-indol-3-yl(phenyl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide can be compared with other indole derivatives, such as:

    N-(1-methyl-1H-indol-3-yl)methyl-N-(3,4,5-trimethoxyphenyl)acetamide: Similar structure but different substituents on the phenyl ring.

    N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Different substituents on the indole and phenyl rings.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

N-[1H-indol-3-yl(phenyl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide

InChI

InChI=1S/C25H24N2O3/c1-27(24(28)17-30-20-14-12-19(29-2)13-15-20)25(18-8-4-3-5-9-18)22-16-26-23-11-7-6-10-21(22)23/h3-16,25-26H,17H2,1-2H3

InChI Key

FDZVQRWWWPSSRY-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=CC=C1)C2=CNC3=CC=CC=C32)C(=O)COC4=CC=C(C=C4)OC

Origin of Product

United States

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